15-Nonacosanol

Description

Contextualization as a Long-Chain Secondary Alcohol

15-Nonacosanol is an organic compound classified as a long-chain secondary alcohol. foodb.ca Its structure consists of a 29-carbon backbone, making it a long-chain alcohol, a class of alcohols that generally exhibit low solubility in water due to their significant nonpolar hydrocarbon chain. nih.govstudypug.comchemistrystudent.com The "15" in its name indicates that the hydroxyl (-OH) functional group is attached to the 15th carbon atom of the nonacosane (B1205549) chain. This positioning defines it as a secondary alcohol, as the carbon atom bonded to the hydroxyl group is itself bonded to two other carbon atoms. studypug.com

The physical and chemical properties of long-chain alcohols like this compound are dictated by their molecular structure. The long alkyl chain results in stronger van der Waals forces between molecules, leading to higher melting and boiling points compared to their shorter-chain counterparts. studypug.comchemistrystudent.com These compounds are generally solid at room temperature and are hydrophobic. nih.govchemistrystudent.com this compound is specifically a type of fatty alcohol, which are aliphatic alcohols with a chain of 4 to 28 or more carbon atoms. hmdb.cafrontiersin.org

| Property | Value | Source |

| Molecular Formula | C₂₉H₆₀O | nih.gov |

| Molecular Weight | 424.8 g/mol | nih.gov |

| IUPAC Name | nonacosan-15-ol | nih.gov |

| CAS Number | 2764-81-0 | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 83.1 - 83.8 °C | nih.govhmdb.ca |

Overview of its Biological Significance and Research Relevance

This compound is a naturally occurring compound that has been identified in the epicuticular waxes of various plants. researchgate.net For instance, it is a known component of the wax of pea plants (Pisum sativum) and is a significant constituent in the waxes of many conifers. nih.govnih.gov In plants, these surface waxes, containing compounds like this compound, form a protective barrier against environmental stressors.

The biological roles of this compound extend beyond its structural function in plant cuticles. It is involved in fundamental biochemical processes such as lipid metabolism and transport. foodb.ca Research suggests potential roles as a membrane stabilizer and an energy storage molecule. foodb.ca

The compound has garnered interest in various research fields due to its biological activities. It is studied for its potential as a neuroprotective agent, with investigations into its effects related to neurodegenerative conditions such as Alzheimer's and Parkinson's disease. Furthermore, long-chain fatty alcohols, including related compounds, are recognized as components of pheromone mixtures in several insect species, such as bumblebees, highlighting their importance in chemical communication. frontiersin.org

| Research Area | Relevance of this compound |

| Plant Biology | Component of epicuticular waxes, providing protection. researchgate.netnih.gov |

| Metabolism | Involved in lipid transport and fatty acid metabolism. foodb.ca |

| Neuroscience | Investigated for potential neuroprotective properties. |

| Chemical Ecology | Identified as a component in insect pheromone mixtures. frontiersin.org |

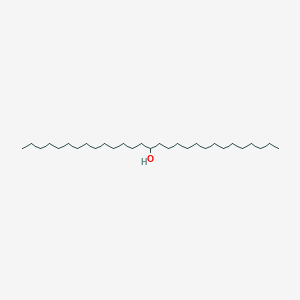

Structure

2D Structure

Properties

IUPAC Name |

nonacosan-15-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDAPSPCLAHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317297 | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2764-81-0 | |

| Record name | 15-Nonacosanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Nonacosanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83.1 - 83.8 °C | |

| Record name | 15-Nonacosanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of 15 Nonacosanol

Plant Sources and Localization

The primary presence of 15-Nonacosanol in the plant kingdom is within the complex mixture of lipids that form the cuticular wax. This waxy layer covers the aerial surfaces of plants, playing a crucial role in preventing non-stomatal water loss and protecting against various environmental stresses. researchgate.net

Presence in Plant Cuticular Waxes

Cuticular waxes are composed of a diverse array of hydrophobic compounds, including very-long-chain fatty acids and their derivatives such as alkanes, aldehydes, primary and secondary alcohols, and ketones. researchgate.netmdpi.com this compound, a secondary alcohol, is a constituent of these waxes in several plant species.

Detection in Arabidopsis thaliana Stems and Pollen Coats

The model plant Arabidopsis thaliana has been a subject of extensive research regarding its cuticular wax composition. Studies have confirmed the presence of this compound in the stem wax of Arabidopsis thaliana. nih.gov Specifically, it is found alongside its isomer, nonacosan-14-ol (B3051534). nih.gov The pollen coat of A. thaliana is also rich in lipids, which are crucial for pollen-stigma interactions, and very-long-chain fatty alcohols are key components of this lipid matrix. nih.gov

Occurrence in Other Plant Species (e.g., Nymphaea odorata, Pisum sativum)

This compound has been reported in the cuticular wax of pea (Pisum sativum) leaves. nih.govnih.gov In these plants, it is found alongside other secondary alcohols, although it is considered a minor constituent compared to other wax components. nih.gov While specific studies on the cuticular wax composition of the American water lily (Nymphaea odorata) are less common, the general composition of epicuticular waxes in many plant species, including those with prominent wax structures like lotus (B1177795) (a fellow aquatic plant), often includes secondary alcohols such as nonacosanol. researchgate.net

Table 1: Plant Species with Reported Presence of this compound

| Plant Species | Common Name | Family | Reported Location of this compound |

|---|---|---|---|

| Arabidopsis thaliana | Thale Cress | Brassicaceae | Stem and Leaf Cuticular Wax. nih.gov |

| Brassica oleracea | Wild Cabbage | Brassicaceae | Leaf Surface Lipids/Epicuticular Wax. nih.gov |

| Pisum sativum | Pea | Fabaceae | Leaf Cuticular Wax. nih.govnih.gov |

Subcellular and Extracellular Localization in Plants

The biosynthesis of very-long-chain fatty alcohols, including this compound, occurs within the epidermal cells of plants. The initial steps of fatty acid synthesis take place in the plastids. These fatty acids are then exported to the endoplasmic reticulum (ER), where they are elongated to form very-long-chain fatty acids (VLCFAs). nih.gov The VLCFAs are then modified through various pathways to produce the different components of cuticular wax, including secondary alcohols. nih.gov

Once synthesized, these lipid components are transported from the ER to the plasma membrane and subsequently exported out of the cell to be deposited on the plant's surface, forming the extracellular cuticular wax layer. nih.gov Therefore, the subcellular localization of the synthesis of this compound precursors is the endoplasmic reticulum, while its final functional location is extracellular, as a component of the cuticle. nih.gov

Endogenous Presence in Animal Systems

Beyond the plant kingdom, this compound has been identified as an endogenous compound in animal systems. The Human Metabolome Database lists this compound as being from an endogenous source in animals. foodb.ca It has been detected in biofluids such as urine. foodb.ca Fatty alcohols, in general, are found in nature as components of waxes produced by animals for various purposes, including as a source of metabolic water and energy. wikipedia.org The specific roles and metabolic pathways of this compound in animals are areas that require further investigation.

Presence in Food Sources (e.g., Peas, Brassicas, Fruits)

This compound has been identified as a component of the epicuticular wax of several plants, including some common food sources. This waxy outer layer of plants serves as a protective barrier against environmental stressors. The composition of this wax, including the presence of this compound, can vary between different plant species.

Peas (Pisum sativum)

Brassicas

The Brassicaceae family, which includes vegetables like cabbage and broccoli, is known to have epicuticular waxes containing symmetrical secondary alcohols. wikipedia.org The model organism for plant biology, Arabidopsis thaliana, which is a member of the Brassicaceae family, has been shown to have nonacosan-15-ol in its cuticular wax. This suggests that this compound is likely to be found in other members of the Brassica family that are consumed as food.

Fruits

The presence of this compound in fruits is also plausible, as fatty alcohols are known components of fruit waxes. For example, the fruit waxes of apples, plums, and grapes are primarily composed of triterpenes, but other minor components are also present. wikipedia.org While direct, extensive research on the specific content of this compound in a wide variety of fruits is not abundant, its role as a constituent of plant waxes makes its presence in the outer layers of fruits possible.

Interactive Data Table: Occurrence of this compound in Food Sources

| Food Source Category | Specific Example | Presence of this compound | Note |

| Peas | Pisum sativum (leaf wax) | Detected (trace amounts) | Found as nonacosan-15-ol alongside other secondary alcohols. wikipedia.org |

| Brassicas | Arabidopsis thaliana (a relative) | Detected | Symmetrical secondary alcohols are characteristic of Brassicaceae waxes. wikipedia.org |

| Fruits | General | Possible | Fatty alcohols are components of fruit waxes, though often minor. wikipedia.org |

Detection in Biological Fluids (e.g., Urine)

Beyond its presence in the plant kingdom, this compound has also been detected in human biological fluids.

Urine

The Human Metabolome Database (HMDB) lists this compound as a compound that has been detected in human urine. oup.com This indicates that it can be absorbed by the body, likely from dietary sources, and subsequently excreted. The detection of this long-chain fatty alcohol in urine suggests its passage through metabolic processes. However, detailed quantitative studies on the concentration of this compound in human urine are not widely available.

Interactive Data Table: Detection of this compound in Biological Fluids

| Biological Fluid | Detection Status | Research Findings |

| Urine | Detected | Listed in the Human Metabolome Database as a urinary metabolite. oup.com |

Biosynthesis and Metabolic Pathways of 15 Nonacosanol

General Biosynthetic Route of Long-Chain Alcohols

In plants, the biosynthesis of cuticular waxes, which includes long-chain alcohols, begins with the production of C16 and C18 fatty acids. These are elongated into very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum. From this point, two primary pathways diverge to create the various components of the wax layer: the alcohol-forming pathway and the alkane-forming pathway. nih.gov

The alcohol-forming pathway typically produces primary alcohols with an even number of carbon atoms and their corresponding wax esters. nih.gov In contrast, the alkane-forming pathway generates aldehydes and odd-chain numbered alkanes, which can be further metabolized into secondary alcohols and ketones. nih.gov 15-Nonacosanol is a product of this second pathway.

Relationship to Alkane-Forming Pathways

The formation of this compound is a key modification step within the alkane-forming pathway, also known as the decarbonylation pathway. This pathway begins with a very-long-chain acyl-CoA, which is reduced to an aldehyde and then decarbonylated to produce a long-chain alkane with an odd number of carbon atoms. This alkane then serves as the direct substrate for subsequent oxidation reactions that introduce functional groups.

The direct precursor to this compound is the C29 very-long-chain alkane, n-nonacosane. This metabolic link is strongly supported by the frequent co-occurrence of n-nonacosane, this compound, and its subsequent oxidized product, nonacosan-15-one (B1581910), in the leaf waxes of various plants, such as those in the Brassica genus. The presence of n-nonacosane as a major component of plant waxes provides a ready pool of substrate for the synthesis of this compound. nih.gov

The conversion of an inert alkane chain into an alcohol requires a hydroxylation reaction, where a C-H bond is replaced by a C-OH group. This is a challenging chemical transformation that organisms achieve with high specificity using specialized enzymes. nih.govscripps.edu In the biosynthesis of this compound, a hydroxyl group is introduced at the C-15 position of the n-nonacosane backbone. This specific placement is crucial and is catalyzed by enzymes capable of targeting a mid-chain carbon atom rather than the terminal positions. This hydroxylation is the definitive step that transforms the hydrocarbon precursor into a secondary alcohol. nih.gov

Enzymatic Steps in Secondary Alcohol Formation

The synthesis of secondary alcohols from long-chain alkanes is a biocatalytic process mediated by specific enzymes. These enzymes overcome the high activation energy required to functionalize chemically inert C-H bonds in alkanes.

The central enzymatic reaction in the formation of this compound is the hydroxylation of n-nonacosane. This reaction is primarily catalyzed by cytochrome P450 (CYP) monooxygenases. wikipedia.org In Arabidopsis thaliana, an enzyme known as mid-chain alkane hydroxylase (MAH1) has been identified as a key player in the formation of secondary alcohols and ketones from long-chain alkanes. These enzymes utilize an oxygen atom to hydroxylate the alkane substrate, resulting in the formation of a secondary alcohol. wikipedia.org The reaction is highly regioselective, ensuring the hydroxyl group is added at the correct carbon position to form this compound.

Table 1: Key Processes and Associated Enzymes in this compound Metabolism

| Metabolic Process | Substrate | Product | Enzyme Class |

|---|---|---|---|

| Alkane Hydroxylation | n-Nonacosane | This compound | Cytochrome P450 Monooxygenase |

This compound is often an intermediate in the wax biosynthesis pathway and can be further metabolized. The next step is typically the oxidation of the secondary alcohol group to a ketone. In this process, this compound is converted into nonacosan-15-one. nih.gov This oxidation is catalyzed by an alcohol dehydrogenase. Direct experimental evidence from studies on broccoli (Brassica oleracea) has demonstrated this metabolic sequence, where n-nonacosane is first converted to nonacosanol, which is then oxidized to form the corresponding ketone.

Table 2: Compounds in the Biosynthetic Pathway of this compound

| Compound Name | Chemical Formula | Compound Class | Role in Pathway |

|---|---|---|---|

| n-Nonacosane | C29H60 | Very-Long-Chain Alkane | Precursor |

| This compound | C29H60O | Very-Long-Chain Secondary Alcohol | Intermediate |

Integration within Broader Lipid Metabolism Pathways

Very-long-chain fatty acids and their derivatives, including secondary alcohols like this compound, are synthesized and metabolized within the complex network of cellular lipid pathways. In plants, these molecules are crucial for creating protective barriers such as cuticular wax. nih.gov The biosynthesis of all aliphatic wax compounds originates from VLCFAs, which are first synthesized through the fatty acid elongase (FAE) complex and then modified via one of two major pathways: an alcohol-forming pathway that produces primary alcohols, or an alkane-forming pathway that yields odd-chain alkanes, ketones, and secondary alcohols. nih.gov As a C29 secondary alcohol, this compound is a product of this alkane-forming pathway.

Role in Lipid Transport

The movement of lipids between cellular membranes is essential for organelle biogenesis and maintaining the distinct lipid composition of each compartment. This movement occurs through both vesicular and nonvesicular transport mechanisms. nih.gov For hydrophobic molecules like VLCFAs and their alcohol derivatives, which are synthesized primarily in the endoplasmic reticulum (ER), nonvesicular transport is a critical pathway. nih.gov

This process relies on lipid transport proteins (LTPs) that shield the lipid's hydrophobic chain from the aqueous cytoplasm as they shuttle it between membranes, often at specialized membrane contact sites where organelles are closely positioned. nih.gov While direct evidence for LTPs specific to this compound is unavailable, it is the established mechanism for its VLCFA precursors. This transport allows newly synthesized lipids to be moved from the ER to other locations, such as the plasma membrane, at a rate much faster than vesicular trafficking would permit. nih.gov The transport of the C29 precursor to its final destination on the plant cuticle is a necessary step before its final modification and integration into the wax layer.

Connection to Fatty Acid Metabolism

The carbon backbone of this compound is directly derived from fatty acid metabolism, specifically the de novo synthesis and subsequent elongation of fatty acids. The process begins with shorter C16 or C18 fatty acid-CoA esters, which are extended by two carbon units at a time by the fatty acid elongase (FAE) complex in the ER. nih.gov Palmitic acid (16:0) is a primary product of de novo lipogenesis and can be elongated to form stearic acid (18:0) and longer chains. nih.gov

The FAE complex consists of four core enzymes that catalyze a sequential cycle of reactions.

Table 1: Core Enzymes of the Fatty Acid Elongase (FAE) Complex

| Enzyme | Abbreviation | Function |

| β-Ketoacyl-CoA Synthase | KCS | Catalyzes the initial, rate-limiting condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, extending the chain by two carbons. nih.gov |

| β-Ketoacyl-CoA Reductase | KCR | Reduces the keto group of the β-ketoacyl-CoA to a hydroxyl group, using NAD(P)H as the reducing agent, to produce a hydroxyacyl-CoA. nih.gov |

| Hydroxyacyl-CoA Dehydratase | HCD | Removes a water molecule from the hydroxyacyl-CoA to create a double bond, forming an enoyl-CoA. |

| Enoyl-CoA Reductase | ECR | Reduces the double bond of the enoyl-CoA, using NAD(P)H as the reductant, to produce a saturated acyl-CoA that is two carbons longer than the original substrate. |

This cycle repeats until the desired chain length, such as C28 or C30, is achieved. These VLC-acyl-CoAs are then directed to the alkane-forming pathway for final modification. This pathway generates odd-numbered alkanes, which can then be hydroxylated to produce secondary alcohols. nih.gov The specific enzymes responsible for introducing a hydroxyl group at the C-15 position of a nonacosane (B1205549) chain to form this compound have not been fully characterized, but this hydroxylation is the final key step connecting it to the fatty acid elongation pathway. nih.gov

Influence on Lipid Peroxidation Processes

Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs), leading to cellular damage. nih.gov The process is a radical chain reaction involving initiation, propagation, and termination steps, and it generates harmful byproducts, including aldehydes like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are used as biomarkers of oxidative stress. nih.govmdpi.com

Table 2: Key Terms in Lipid Peroxidation

| Term | Description |

| Lipid Peroxidation | The oxidative degradation of lipids, where free radicals "steal" electrons from lipids in cell membranes, resulting in cell damage. nih.gov |

| Polyunsaturated Fatty Acids (PUFAs) | Fatty acids containing more than one double bond, making them primary targets for oxidation. mdpi.com |

| Reactive Oxygen Species (ROS) | Highly reactive chemical molecules derived from oxygen, such as the hydroperoxyl radical (HO₂•), that can initiate lipid peroxidation. nih.gov |

| Malondialdehyde (MDA) | A well-known end-product of PUFA peroxidation and a common biomarker used to measure levels of oxidative stress. nih.govnih.gov |

| 4-Hydroxy-2-nonenal (4-HNE) | An α,β-unsaturated hydroxyalkenal that is a major end-product of the peroxidation of omega-6 PUFAs and is implicated in cell signaling and cytotoxicity. nih.gov |

Biological Functions and Physiological Roles of 15 Nonacosanol

Cellular and Subcellular Functions

The influence of 15-Nonacosanol at the cellular level is multifaceted, impacting signaling pathways, lipid metabolism, and the structural integrity of membranes.

Involvement in Cellular Signaling Pathways

While direct research on this compound's role in cellular signaling is limited, studies on plant extracts containing this compound suggest potential interactions with key signaling cascades. For instance, an extract of Caragana sinica flowers, in which this compound was a notable component, was found to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways in HaCaT cells. nih.gov The MAPK pathways are crucial for regulating a variety of cellular processes, including proliferation, differentiation, and survival. nih.gov However, as this study was conducted on a complex extract, the specific contribution of this compound to this activation remains to be elucidated.

Furthermore, research on policosanols, the class of compounds to which this compound belongs, has shown interference with the NF-κB and MAPK signaling pathways, which are involved in inflammatory processes. dokumen.pub It is hypothesized that policosanols may inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response. dokumen.pub

Role in Lipid Metabolism Regulation within Cells

Evidence suggests that this compound may play a role in the regulation of lipid metabolism. It is believed to modulate the activity of key enzymes involved in this process. One such enzyme is 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which is a rate-limiting step in cholesterol synthesis. By potentially influencing this enzyme, this compound could contribute to the regulation of cholesterol levels within the cell.

Studies on the broader class of policosanols support this role in lipid metabolism. Policosanols have been shown to inhibit cholesterol synthesis in the liver. This effect is thought to be mediated through the indirect inactivation of HMG-CoA reductase, potentially via the activation of AMP-activated protein kinase (AMPK). dokumen.pub

Table 1: Research Findings on the Effect of Policosanol (containing this compound) on Lipid Metabolism

| Compound/Mixture | Studied Effect | Model System | Key Findings |

| Policosanol | Inhibition of cholesterol synthesis | Hepatoma cells | Decreased HMG-CoA reductase activity, likely through AMPK activation. |

| This compound | Potential modulation of HMG-CoA reductase | - | Believed to interact with enzymes in lipid metabolism. |

Contribution to Membrane Stability

As a long-chain fatty alcohol, this compound is a constituent of plant cuticular waxes. These waxes form a protective layer on the plant surface, contributing to the stability and integrity of cell membranes by preventing uncontrolled water loss and protecting against external stressors. researchgate.net The presence of this compound in the epicuticular wax of plants like Arabidopsis thaliana underscores its structural role in maintaining membrane integrity. researchgate.netresearchgate.net Lipids are crucial structural and functional components of membranes, acting as sensors of extracellular conditions and as mitigators of stress. researchgate.net

Protective Mechanisms

Beyond its fundamental cellular roles, this compound is suggested to possess protective properties, particularly against oxidative stress.

Antioxidant Properties and Mitigation of Oxidative Stress

Research indicates that this compound may have antioxidant capabilities. This property is crucial for protecting cells from the damaging effects of oxidative stress and lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. A study on various extracts of Veronica thymoides subsp. pseudocinerea found that the petroleum ether extract, which contained this compound, exhibited antioxidant activity, although the methanol (B129727) extract showed the highest activity in several assays. tandfonline.com

The broader class of policosanols has also been studied for its antioxidant effects. These compounds have been shown to possess anti-inflammatory and antioxidant properties. chemecol.org

Potential for Maintaining Cellular Integrity and Function

Table 2: Research Findings on the Protective Mechanisms of Policosanol and its Constituents

| Compound/Mixture | Protective Mechanism | Model System/Assay | Key Findings |

| This compound | Potential antioxidant properties | - | Suggested to protect against lipid peroxidation. |

| Petroleum Ether Extract (containing this compound) | Antioxidant activity | DPPH and lipid peroxidation assays | Showed antioxidant capacity. tandfonline.com |

| Policosanol | Anti-inflammatory and antioxidant effects | Various | Demonstrated beneficial effects against oxidative stress. chemecol.org |

Bioactive Properties of this compound (Preliminary Research)

Preliminary scientific investigations have identified this compound, a long-chain fatty alcohol, as a compound with several potential bioactive properties. Research has explored its capabilities in antimicrobial, anti-inflammatory, and wound healing contexts. This article details the initial findings in these areas.

Antimicrobial Activities

Studies have suggested that this compound possesses a range of antimicrobial capabilities, demonstrating inhibitory effects against various pathogenic microbes.

This compound has been identified as having potential antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates its effectiveness against significant pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. While specific inhibitory concentrations and detailed spectrum analysis for this compound are still emerging, related studies on long-chain fatty alcohols provide context for its potential efficacy. For instance, research on a range of fatty alcohols has shown that antibacterial activity is dependent on the length of the carbon chain. nih.gov Specifically, alcohols with 12 or 13 carbons demonstrated the most significant growth-inhibitory activity against S. aureus. nih.gov

Staphylococcus aureus is a Gram-positive bacterium responsible for a variety of skin and systemic infections. nih.gov Escherichia coli and Klebsiella pneumoniae are Gram-negative bacteria commonly associated with nosocomial (hospital-acquired) infections. researchgate.net

The proposed mechanism for the antibacterial action of this compound involves the disruption of the bacterial cell membrane. This mode of action is common among long-chain fatty alcohols and other hydrophobic molecules. nih.gov The process is believed to involve the molecule inserting itself into the lipid bilayer of the bacterial membrane, which compromises its integrity. nih.gov

This disruption can lead to increased membrane permeability, causing leakage of essential intracellular components like potassium ions (K+) and ultimately leading to cell death. nih.govresearchgate.net Studies on alcohols like 1-nonanol and 1-decanol (B1670082) have demonstrated this membrane-damaging activity through K+ ion leakage assays. nih.gov It is hypothesized that this compound acts similarly, causing an accumulation of ionic charges and fatal damage to the bacterial cell.

Preliminary research suggests that this compound may also exhibit antifungal properties. However, this remains an emerging area of investigation, and further studies are required to confirm its efficacy against specific fungal strains and to understand its mechanism of action.

Anti-inflammatory Effects

Evidence for the anti-inflammatory effects of this compound is primarily derived from studies of plant extracts where it is a major constituent. The flower extract of Caragana sinica, which contains a significant amount of this compound, has demonstrated notable anti-inflammatory properties in animal models. nih.govmums.ac.ir

A study on mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, a model for inflammatory bowel disease, found that treatment with the Caragana sinica flower extract significantly reduced inflammatory markers. mums.ac.ir The extract was shown to down-regulate the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mums.ac.ir These cytokines are key mediators of the inflammatory response. mums.ac.ir The study suggests that the extract exerts its effects by inhibiting the TLR4/NF-κB and TLR4/MAPK signaling pathways, which are crucial in inflammation. mums.ac.ir While these results are for a complex extract, the high concentration of this compound within it suggests it may be a key contributor to this anti-inflammatory activity.

Table 1: Anti-inflammatory Effects of Caragana sinica Flower Extract (Containing this compound) in a DSS-Induced Colitis Model

| Inflammatory Marker | Effect of Extract Treatment | Signaling Pathway Implicated | Source |

| TNF-α | Down-regulated | TLR4/NF-κB, TLR4/MAPK | mums.ac.ir |

| IL-6 | Down-regulated | TLR4/NF-κB, TLR4/MAPK | mums.ac.ir |

| Myeloperoxidase (MPO) | Down-regulated | - | mums.ac.ir |

| Interleukin-10 (IL-10) | Up-regulated | - | mums.ac.ir |

Wound Healing Properties

The potential of this compound to aid in wound healing has been investigated through in vitro studies on Caragana sinica flower absolute, in which this compound is a principal component at 11.77%. nih.gov The healing of skin wounds is a complex process involving the proliferation and migration of keratinocytes (skin cells) and the synthesis of extracellular matrix components like collagen. nih.gov

The study found that the absolute extract significantly promoted the proliferation and migration of human keratinocyte (HaCaT) cells. researchgate.netnih.gov Furthermore, it enhanced the synthesis of both type I and type IV collagen, which are crucial for providing structural integrity to healing tissue. researchgate.netnih.gov These findings suggest that the extract, and by extension its major components like this compound, may have therapeutic applications in skin repair and care. nih.gov

Table 2: In Vitro Wound Healing Effects of Caragana sinica Flower Absolute (Containing this compound)

| Biological Process | Cell Line | Observed Effect | Source |

| Cell Proliferation | HaCaT Keratinocytes | Increased | researchgate.netnih.gov |

| Cell Migration | HaCaT Keratinocytes | Increased | researchgate.netnih.gov |

| Type I Collagen Synthesis | HaCaT Keratinocytes | Increased | researchgate.netnih.gov |

| Type IV Collagen Synthesis | HaCaT Keratinocytes | Increased | researchgate.netnih.gov |

Neuroprotective Potential in Animal Models

This compound is a long-chain fatty alcohol that has been identified as a component of natural waxes. nih.gov While research focusing specifically on the this compound isomer is limited, its role can be contextualized within the broader study of policosanol, a natural mixture of very long-chain aliphatic alcohols in which nonacosanol is a constituent. researchgate.net Policosanol has been investigated for its neuroprotective properties in various animal models, suggesting potential benefits for neurological health. alzdiscovery.orgresearchgate.net

Studies on policosanol mixtures, which include nonacosanol among other long-chain alcohols like octacosanol (B124162) and triacontanol, have demonstrated neuroprotective effects in animal models of neurodegenerative diseases and ischemic stroke. researchgate.netresearchgate.net In a mouse model of Alzheimer's disease (5xFAD mice), long-term administration of Cuban policosanol was found to reduce the number of amyloid plaques in the brain. nih.gov Amyloid plaques are a hallmark of Alzheimer's disease, and their reduction is a key therapeutic target. The same study also observed that policosanol treatment attenuated the overexpression of 4-hydroxynonenal (B163490) (4-HNE), a marker of oxidative stress, and recovered the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD1 and SOD2). nih.gov

Further research on a rat model of Alzheimer's disease induced by beta-amyloid (Aβ) injection showed that policosanol treatment protected against learning and memory impairments. researchgate.net The administration of policosanol led to a recovery in cognitive, spatial, and passive avoidance memory. researchgate.net Mechanistically, policosanol was found to decrease Aβ plaques, reduce total oxidant status, and increase total antioxidant capacity in the brain tissue. researchgate.net

In models of cerebral ischemia in Mongolian gerbils, policosanol has also shown a protective effect, indicating its potential to mitigate neuronal damage following a stroke. nih.gov These neuroprotective effects are often attributed to the antioxidant and anti-inflammatory activities of the constituent alcohols. alzdiscovery.orgresearchgate.net While these findings point to the potential of policosanol as a neuroprotective agent, further research is required to isolate and determine the specific contribution of this compound to these observed effects.

| Research Area | Animal Model | Key Findings |

| Alzheimer's Disease | 5xFAD Mice | Decreased amyloid plaques in the cortex and hippocampus; reduced oxidative stress markers (4-HNE); restored antioxidant enzyme levels (SOD1, SOD2). nih.gov |

| Learning & Memory | Rat Model (Aβ-induced) | Improved cognitive, spatial, and passive avoidance memory; decreased Aβ plaques; increased total antioxidant capacity. researchgate.net |

| Cerebral Ischemia | Mongolian Gerbils | Demonstrated protective effects against neuronal damage. nih.gov |

Broader Biological Roles: Nutrient, Energy Source, Energy Storage

This compound, as a long-chain fatty alcohol, plays a role in fundamental biological processes related to nutrition and energy metabolism. wikipedia.orgfoodb.ca Fatty alcohols are derived from natural fats and oils and are integral components of various organisms, from bacteria to plants and animals. wikipedia.org

Nutrient and Energy Source: Long-chain fatty alcohols can serve as a source of metabolic energy. foodb.ca In organisms like certain yeast species, these alcohols can be oxidized into their corresponding long-chain aldehydes and subsequently to fatty acids. wikipedia.org These fatty acids can then enter the beta-oxidation pathway, a major metabolic process that breaks down fatty acids to produce acetyl-CoA. wikipedia.org Acetyl-CoA, in turn, enters the citric acid cycle to generate ATP, the primary energy currency of the cell. The enzyme long-chain-alcohol oxidase, found in various microorganisms, catalyzes the initial step of this oxidative pathway. wikipedia.org

Energy Storage: In nature, fatty alcohols are most commonly found as components of waxes, which are esters formed from a fatty acid and a fatty alcohol. wikipedia.org These waxes serve numerous functions, including acting as a form of energy storage. wikipedia.org In many organisms, particularly in marine life, waxes are a significant energy reserve. Plants and insects utilize surface waxes not only for protection but also as a source of metabolic water and energy. wikipedia.org Therefore, this compound can be stored in the form of wax esters, representing a dense and efficient form of stored energy that can be mobilized when needed.

| Biological Role | Description |

| Nutrient | A biomolecule obtained from the diet or synthesized endogenously that is essential for sustenance. foodb.ca |

| Energy Source | Can be metabolized through oxidation to produce ATP, providing energy for cellular processes. wikipedia.org |

| Energy Storage | Stored as a component of wax esters, a high-energy reserve in various organisms. wikipedia.org |

Anti-spasmodic Activity

Antispasmodic agents are substances that relieve or prevent involuntary muscle spasms, particularly of smooth muscle in locations like the gastrointestinal tract. nih.gov Currently, there is a lack of specific scientific studies investigating the anti-spasmodic activity of the isolated compound this compound. Research into the antispasmodic properties of natural products has typically focused on complex mixtures like essential oils or plant extracts, which contain a wide array of compounds such as monoterpenes, flavonoids, and alkaloids. nih.gov While long-chain alcohols are known for various biological activities, their potential role in modulating smooth muscle contractility has not been a significant focus of investigation, and no data directly links this compound to antispasmodic effects.

Ecological Interactions and Chemical Ecology of 15 Nonacosanol

The Role of 15-Nonacosanol in Plant-Insect Interactions

The surface of a plant is the first point of contact for an insect, and the chemical landscape of this surface, known as the epicuticular wax, provides a wealth of information. This compound, as a component of this waxy layer, contributes to the complex tapestry of signals that can either attract or deter insects, influencing their decision to feed or lay eggs.

Contribution to Plant Surface Chemical Cues

The composition of epicuticular wax, including its constituent long-chain alcohols, can vary depending on the plant species, age, and environmental conditions. nih.govtandfonline.com For instance, an analysis of the epicuticular wax of cowpea (Vigna unguiculata) leaves revealed a predominance of n-alkanes, with hentriacontane (B1218953) (n-C31) being the most abundant. tandfonline.com While this particular study did not specifically quantify this compound, it highlights the complexity of the chemical environment where this alcohol would be present. The presence and relative abundance of compounds like this compound within this mixture contribute to the fine-tuning of the chemical cues perceived by insects.

Influence on Insect Host Selection and Oviposition Behavior

The chemical cues present on a plant's surface are pivotal in guiding a female insect's choice of a suitable host for laying her eggs (oviposition). This decision is critical for the survival of her offspring. mdpi.com The texture and chemical makeup of the epicuticular wax can either stimulate or deter oviposition.

Research on the legume pod borer, Maruca vitrata, a significant pest of cowpea and other legumes, has shown that host selection is strongly influenced by chemical cues. nih.govresearchgate.netkyu.ac.ke While volatile compounds from flowers are major attractants for oviposition, the non-volatile compounds on the leaf and pod surfaces also play a role. nih.govmdpi.com Studies have indicated that the physical nature of the waxy surface can deter egg-laying. For example, in some plant species, a glossier surface with reduced wax content is preferred for oviposition by certain insects, suggesting that a heavy, crystalline wax layer, potentially rich in long-chain alcohols, could act as a deterrent.

The physical structure of epicuticular wax crystals, which can be influenced by the presence of secondary alcohols, can create a surface that is difficult for insects to grip or lay eggs on. mdpi.com Furthermore, the chemical composition of the wax can have a direct deterrent effect. While specific studies on this compound are limited, research on other long-chain alcohols has demonstrated their role in deterring insect feeding and oviposition. nih.gov For instance, some plant extracts containing a variety of compounds have been shown to have oviposition-deterrent activity against various insect species. researchgate.netresearchgate.net The presence of this compound in a plant's surface wax could contribute to a general chemical profile that is unfavorable for oviposition by non-adapted insect species.

Insects perceive the chemical world through a sophisticated chemosensory system. infonet-biovision.orgscienceopen.comresearchgate.net Olfactory receptors detect volatile compounds from a distance, while gustatory (taste) receptors on the mouthparts, antennae, and feet allow for the assessment of non-volatile compounds upon direct contact. nih.govnih.gov This contact chemoreception is crucial for the final decision of host acceptance or rejection.

When an insect walks on a plant surface, its tarsal chemoreceptors come into contact with the epicuticular wax components, including this compound. These compounds can act as gustatory stimuli, either promoting or inhibiting feeding and oviposition. nih.gov The perception of these long-chain alcohols is part of a complex sensory input that the insect's nervous system integrates to make a behavioral decision. The specific receptors involved in the detection of this compound and how their stimulation translates into a behavioral response are areas that require further investigation.

The behavioral response of an insect to a plant's surface chemistry is rarely due to a single compound. Instead, it is the result of the synergistic or antagonistic interactions between multiple chemical components. nih.govnih.gov The effect of this compound on insect behavior is likely modulated by the presence of other compounds in the epicuticular wax, such as n-alkanes, other alcohols, and fatty acids. For example, a particular ratio of different long-chain alcohols and alkanes might be necessary to elicit a specific behavioral response in an insect. Research on the synergistic effects of essential oil components has shown that the combined effect of multiple compounds can be greater than the sum of their individual effects. nih.gov This principle likely applies to the non-volatile compounds of the epicuticular wax as well, where this compound would act in concert with other molecules to create a specific chemical cue.

Context in Semiochemical Research

Semiochemicals are chemicals that mediate interactions between organisms. icrisat.orgpeerj.comresearchgate.net They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Allelochemicals that benefit the receiver are termed kairomones, while those that benefit the emitter are allomones. Synomones benefit both.

Within this framework, this compound, as a component of the plant's epicuticular wax, functions as an allelochemical. For a specialist herbivore that is adapted to a plant containing this compound, the compound might act as a kairomone, signaling a suitable host for feeding or oviposition. Conversely, for a generalist or non-adapted herbivore, it could act as an allomone, deterring feeding and protecting the plant. icrisat.org

Long-chain fatty alcohols and their derivatives are known to function as semiochemicals in various insect species, often as components of pheromone blends. researchgate.netjst.go.jpnih.gov The presence of this compound on a plant surface could, therefore, be a pre-existing chemical cue that has been co-opted by certain insects for host recognition. The study of how such basic plant compounds have been integrated into the complex chemical communication systems of insects is a key area of semiochemical research.

Implications for Biological Control Strategies

Despite the theoretical potential for a compound like this compound to be involved in ecological interactions relevant to biological control, there is a notable lack of direct research to support any specific implications. The following points highlight the gaps in our current understanding:

Absence of Evidence as a Kairomone: There are no published studies that have identified this compound as a kairomone that attracts and guides natural enemies, such as parasitoids or predators, to their hosts or prey.

Unidentified in Key Plant Volatile Blends: While plants emit a complex blend of volatile compounds when attacked by herbivores to attract natural enemies, this compound has not been identified as a key active component in these signaling mixtures in the available literature.

No Documented Behavioral Responses: Research on the behavioral responses of natural enemies to pure this compound is not available. Such studies would be essential to determine if the compound elicits any attraction, host-searching, or oviposition behaviors.

Given the current state of research, it is not possible to provide detailed research findings or data tables on the implications of this compound for biological control strategies. The scientific community has yet to investigate this specific area.

Genetic and Molecular Regulation of 15 Nonacosanol Synthesis

Genetic Loci Involved in Wax Synthesis and Composition (e.g., ECERIFERUM (CER) Genes)

A significant number of genes involved in the biosynthesis of cuticular wax components have been identified through the characterization of eceriferum (cer) mutants in Arabidopsis thaliana, which are distinguished by their glossy green stems and altered wax profiles. frontiersin.orgnih.gov These CER genes encode enzymes that catalyze specific steps in the wax biosynthetic pathway. frontiersin.orgnih.gov The synthesis of 15-Nonacosanol, a C29 secondary alcohol, is intrinsically linked to the alkane metabolic pathway, which is heavily influenced by the function of several CER genes.

Key genes such as CER1, CER3, and CER4 are central to the production of the primary precursors of this compound. nih.govosti.gov In Arabidopsis, CER1 and CER3 are thought to form a complex in the endoplasmic reticulum that catalyzes the conversion of very-long-chain acyl-CoAs into alkanes. nih.govoup.com This is a critical step, as nonacosane (B1205549) (C29 alkane) is the direct substrate for the hydroxylation reaction that forms this compound. Furthermore, analysis of cer mutants has helped to pinpoint the functions of specific genes; for instance, the cer20 gene is predicted to be involved in the oxidation of C29 alkane to C29 secondary alcohol. nih.gov

| Gene | Proposed Function in Wax Synthesis | Reference |

| CER1 | Encodes an aldehyde-forming decarbonylase involved in alkane synthesis. frontiersin.orgoup.com | frontiersin.orgoup.com |

| CER3 | Works in a complex with CER1 to convert VLC acyl-CoAs to alkanes. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| CER4 | Involved in the reduction of fatty acids to primary alcohols. osti.gov | osti.gov |

| CER10 | Encodes an enoyl-CoA reductase, part of the VLCFA elongation complex. frontiersin.org | frontiersin.org |

| CER20 | Predicted to affect the oxidation of C29 alkane to C29 secondary alcohol. nih.gov | nih.gov |

Role of CER1 Protein in Aldehyde Decarbonylation Leading to Alkanes

The ECERIFERUM1 (CER1) gene product plays a pivotal role in the final steps of alkane biosynthesis. nih.gov It is widely accepted that CER1 functions as an aldehyde decarbonylase, an enzyme that catalyzes the removal of a carbonyl group from a long-chain aldehyde to produce an alkane with one less carbon atom. frontiersin.org However, more recent research suggests a more complex mechanism where CER1, in physical interaction with CER3 and potentially cytochrome b5 (CYTB5) cofactors, converts very-long-chain acyl-CoAs directly to alkanes, with the aldehyde likely remaining as a bound intermediate. frontiersin.orgoup.com

In Arabidopsis, the overexpression of CER1 leads to an increase in the production of very-long-chain alkanes. researchgate.net Conversely, mutations in the cer1 gene result in a significant reduction in alkanes and their derivatives, such as ketones and secondary alcohols, accompanied by a slight increase in aldehydes. frontiersin.orgoup.com This evidence strongly supports CER1's essential function in producing the nonacosane backbone required for subsequent modification into this compound. Homologs of CER1 have been identified in various plant species, including rice (OsCER1) and Brachypodium distachyon (BdCER1), where they also play a crucial role in VLC alkane biosynthesis. frontiersin.orgnih.gov

CER Mutants Exhibiting Altered Secondary Alcohol Accumulation

The study of cer mutants has been instrumental in dissecting the genetic control of secondary alcohol synthesis. A mutation in the cer1 gene in Arabidopsis leads to a dramatic decrease in n-alkanes and a near-complete absence of secondary n-alcohols and ketones. oup.com This demonstrates that the synthesis of the alkane precursor is a prerequisite for secondary alcohol formation.

Other mutants have more specific effects on the final hydroxylation step. For example, the cer20 mutant of Arabidopsis is specifically predicted to have a defect in the oxidation of the C29 alkane to the C29 secondary alcohol. nih.gov This suggests that the CER20 gene product may be a component of the hydroxylase enzyme system that introduces the hydroxyl group onto the nonacosane chain to create this compound. Analysis of various cer mutants reveals a complex genetic network where different loci control substrate elongation, alkane formation, and subsequent functional group modifications, all of which must function correctly to produce this compound. nih.gov

Gene Regulation Associated with Wax Accumulation

The accumulation of cuticular wax is not static but is dynamically regulated by a network of transcription factors that respond to both developmental programs and environmental signals. nih.govfrontiersin.org Several families of transcription factors have been identified as key regulators of wax biosynthetic genes, including CER1.

These regulatory families include:

AP2/ERF Transcription Factors : Members like DEWAX have been shown to negatively regulate wax production by directly binding to the promoters of biosynthetic genes such as CER1. oup.com Conversely, WIN1/SHN1 factors act as positive regulators of both cutin and wax biosynthesis. frontiersin.org

MYB Transcription Factors : A number of MYB proteins, such as MYB30, MYB94, and MYB96, are known to activate the expression of wax biosynthetic genes. nih.govnih.gov MYB96, for instance, directly regulates genes like KCS1/2/6, KCR1, and CER1. nih.gov

miR156-SPL9 Module : Post-transcriptional regulation also plays a role. The microRNA miR156 and its target, the transcription factor SQUAMOSA PROMOTER BINDING PROTEIN-LIKE 9 (SPL9), have been shown to control light-regulated wax synthesis, with SPL9 identified as a positive regulator of CER1 expression. nih.gov

This intricate regulatory system allows plants to fine-tune the composition and thickness of their wax layer in response to changing conditions, such as light cycles and water availability. nih.govfrontiersin.org

Up-regulation of Cuticle-Related Genes

The expression of genes involved in the synthesis and transport of cuticular components is often coordinated and can be significantly up-regulated during specific developmental stages or in response to environmental stress. frontiersin.orgbiorxiv.org For example, in the developing stems of sorghum, the expression of many wax pathway genes increases at the onset of stem wax accumulation. osti.gov

Transcriptome analyses have shown that genes related to cuticle formation, including those for VLCFA elongation, alkane biosynthesis (CER1), and transport, are highly expressed in epidermal cells. frontiersin.orgbiorxiv.org This up-regulation is crucial for establishing the protective cuticular layer. Environmental triggers such as drought can also induce the expression of wax biosynthetic genes, leading to an increased total wax load, with a particular increase in VLC alkanes, highlighting their importance in stress tolerance. frontiersin.org This coordinated gene expression ensures that the necessary building blocks and enzymes for producing compounds like this compound are available when and where they are needed most.

Genetic Control of Very Long Chain Fatty Acid Elongation

The synthesis of this compound begins with the production of its C29 carbon backbone, which originates from the elongation of very-long-chain fatty acids (VLCFAs). nih.gov This process occurs in the endoplasmic reticulum and is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). frontiersin.org The FAE complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. academie-sciences.fr

The genetic control of this process is complex, involving four key enzymatic activities:

β-ketoacyl-CoA Synthase (KCS) : This is the rate-limiting enzyme that catalyzes the initial condensation step. Plants possess a large family of KCS genes, and different KCS enzymes are believed to determine the final chain length of the fatty acid produced. frontiersin.orgnih.gov The production of a C28 or C30 precursor is essential for the eventual synthesis of C29 compounds like nonacosane.

β-ketoacyl-CoA Reductase (KCR) : This enzyme reduces the β-ketoacyl-CoA intermediate. In Arabidopsis, KCR1 has been shown to be the primary reductase in the FAE complex. academie-sciences.fr

β-hydroxyacyl-CoA Dehydratase (HCD) : This enzyme carries out the dehydration step.

Enoyl-CoA Reductase (ECR) : The final reduction step is catalyzed by ECR, encoded by the CER10 gene in Arabidopsis. frontiersin.org

The coordinated action of these enzymes, encoded by distinct gene families, is fundamental for producing the specific VLCFA precursors required for the biosynthesis of this compound and other major wax components. researchgate.netfrontiersin.org Transcription factors like AtMYB30 can act as transcriptional activators for several genes encoding these FAE complex enzymes. nih.gov

| Enzyme Component of FAE | Gene(s) in Arabidopsis | Function | Reference |

| β-ketoacyl-CoA Synthase | KCS gene family (21 members) | Condenses malonyl-CoA with an acyl-CoA; determines chain length specificity. | frontiersin.orgnih.gov |

| β-ketoacyl-CoA Reductase | KCR1, KCR2 | Reduces the 3-ketoacyl-CoA intermediate. | academie-sciences.fr |

| β-hydroxyacyl-CoA Dehydratase | PASTICCINO2 (PAS2), PTPLA | Dehydrates the 3-hydroxyacyl-CoA intermediate. | frontiersin.org |

| Enoyl-CoA Reductase | CER10 | Reduces the trans-2,3-enoyl-CoA to form the elongated acyl-CoA. | frontiersin.org |

Synthesis and Production Methodologies for 15 Nonacosanol Research

Natural Extraction Methods from Plant Biomass

15-Nonacosanol is a naturally occurring long-chain fatty alcohol found in the epicuticular waxes of various plants. nih.gov Extraction from these renewable biological sources is a primary method for its isolation.

The extraction of this compound from plant biomass, particularly from the waxy cuticles, is a well-established method. Sugarcane wax, a byproduct of sugar processing, is a significant and rich source of long-chain aliphatic alcohols, including this compound. The general process involves an initial solvent extraction to dissolve the wax from the plant material, followed by saponification to liberate the free alcohols from their esterified forms.

The initial extraction can be performed with a variety of organic solvents to dissolve the crude wax. The efficiency of this process is dependent on the solvent used. Following the initial extraction, a crucial step is saponification, which involves heating the crude wax with an alkali solution, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in ethanol. This process hydrolyzes the wax esters, yielding free fatty alcohols and fatty acid salts. The free alcohols can then be separated from the saponified fatty acids.

An environmentally friendly alternative to traditional solvent extraction is the use of supercritical CO₂ (scCO₂). This method can achieve a high recovery rate of long-chain alcohols with the benefit of minimal solvent residue.

Table 1: Comparison of Solvent Efficiency for Wax Extraction

| Solvent | Extraction Time (hours) | Wax Yield (%) | Purity of Long-Chain Alcohols (%) |

|---|---|---|---|

| Hexane | 6 | 88.3 ± 2.0 | 75.2 ± 2.5 |

| Ethyl Acetate | 4.4 | 65.4 ± 3.2 | 81.7 ± 1.9 |

| Supercritical CO₂ | - | >90% recovery | High |

This table is generated based on data from available research, highlighting the effectiveness of different solvents in extracting plant waxes.

Following extraction and saponification, the crude alcohol mixture requires purification to isolate this compound. Column chromatography is a widely used and effective technique for this purpose. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or a reverse-phase C18-bonded silica. A mobile phase, typically a gradient of solvents like methanol (B129727) and water, is then used to elute the different components of the mixture at different rates, allowing for the separation of this compound. Detection methods such as evaporative light scattering detectors (ELSD) or mass spectrometry (MS) are employed to identify the fractions containing the desired compound. Through one or more chromatographic passes, a purity of over 98% can be achieved.

Another key purification technique is recrystallization. This method involves dissolving the semi-purified compound in a suitable solvent, such as acetone (B3395972) or ethanol, and then allowing it to cool slowly. This process induces the formation of highly pure crystals of this compound, which can then be separated from the remaining impurities in the solution. Recrystallization can yield purities as high as 99.5%.

Table 2: Typical Parameters for Purification of this compound

| Technique | Parameters | Result |

|---|---|---|

| Column Chromatography | Stationary Phase: C18-bonded silicaMobile Phase: Methanol/water gradientDetection: ELSD or MS | Purity >98% |

| Recrystallization | Solvent: Acetone or EthanolSolute:Solvent Ratio: 1:10Cooling Rate: 0.5°C/min | Purity up to 99.5%, Yield 65-75% |

This table summarizes the conditions and outcomes of common purification techniques for this compound.

Chemical Synthesis Approaches in the Laboratory

While natural extraction is common for industrial-scale production, laboratory synthesis provides a means to produce this compound with high purity and to create structural analogs for research.

One theoretical pathway for the synthesis of this compound is through the reduction of a corresponding long-chain fatty acid, such as nonacosanoic acid. This chemical transformation can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). This method, while effective at a laboratory scale, presents challenges for larger-scale production due to the use of pyrophoric reagents and the need for strictly anhydrous conditions.

Another significant synthetic route is the reduction of the corresponding ketone, nonacosan-15-one (B1581910). This ketone is a naturally occurring compound found alongside this compound in the waxes of many plants, including broccoli (Brassica oleracea). The reduction of the ketone functional group in nonacosan-15-one to a secondary alcohol directly yields this compound. This transformation mirrors one of the final steps in the natural biosynthetic pathway of this compound in plants.

Biotechnological Approaches for Production

Biotechnological production of this compound is an area of growing research interest, leveraging the natural biosynthetic pathways found in plants.

In many plant species, the synthesis of this compound is part of the alkane-forming pathway in wax biosynthesis. This process begins with very-long-chain fatty acids (VLCFAs). The pathway involves the reduction of a very-long-chain acyl-CoA to an aldehyde, which is then decarbonylated to produce a long-chain alkane with an odd number of carbon atoms, such as nonacosane (B1205549) (C29). This alkane then serves as a substrate for subsequent oxidation. The conversion from the alkane to this compound occurs via a sequential oxidation process, which can also produce the corresponding ketone, nonacosan-15-one. Isotopic labeling studies in Brassica oleracea have provided direct evidence for this pathway. The co-occurrence of nonacosane, nonacosan-15-ol, and nonacosan-15-one in the leaf waxes of various plants further supports this metabolic relationship.

Future biotechnological approaches may involve the use of genetically engineered microorganisms or plant cell cultures to overexpress the key enzymes involved in this pathway, potentially leading to a more sustainable and scalable production method for this compound.

Microbial Fermentation Processes for Long-Chain Alcohols

The production of long-chain alcohols through microbial fermentation presents a promising and more environmentally sustainable alternative to traditional chemical synthesis derived from petrochemicals or plant oils. nih.gov This biotechnological approach utilizes microorganisms as cellular factories to convert renewable feedstocks, such as glucose and other sugars, into valuable fatty alcohols. glbrc.org While the natural production of free fatty alcohols in most microorganisms is minimal, significant progress has been made in harnessing and optimizing their metabolic capabilities. nih.gov

Microbial fermentation for long-chain alcohols fundamentally relies on the inherent fatty acid synthesis pathways of the host organism. nih.gov The process begins with the conversion of a simple carbon source like glucose into acetyl-CoA, a central metabolite. Through a series of enzymatic reactions, acetyl-CoA is carboxylated to malonyl-CoA, which then enters the fatty acid synthase (FAS) complex. nih.gov The FAS complex iteratively elongates the carbon chain, typically in two-carbon increments, to produce fatty acyl-ACPs (acyl carrier proteins) or fatty acyl-CoAs. nih.gov These intermediates are the direct precursors for fatty alcohol synthesis.

The selection of the microbial host is critical for the efficiency of long-chain alcohol production. Oleaginous yeasts, such as Yarrowia lipolytica, Lipomyces starkeyi, and Rhodosporidium toruloides, are particularly advantageous hosts. nih.govnrel.gov These yeasts have a natural capacity to accumulate high levels of lipids (fatty acids) under specific culture conditions, such as nitrogen limitation, which provides a large precursor pool for alcohol production. nih.govnih.gov For instance, some oleaginous yeasts can accumulate lipids to more than 50% of their dry cell weight. nih.gov Non-oleaginous model organisms like Escherichia coli and Saccharomyces cerevisiae have also been successfully engineered for fatty alcohol production due to their well-characterized genetics and the availability of advanced genetic tools. nih.govfrontiersin.org

The fermentation conditions play a crucial role in maximizing the yield of long-chain alcohols. Key parameters that are optimized include temperature, pH, aeration, and the carbon-to-nitrogen (C/N) ratio of the growth medium. researchgate.netnih.gov A high C/N ratio, for example, is often employed to induce lipid accumulation in oleaginous yeasts, which in turn enhances the availability of fatty acyl-CoA precursors for alcohol synthesis. researchgate.net The choice of feedstock is also a significant factor, with studies exploring the use of various renewable resources, including glucose, xylose, glycerol (B35011), and even crude glycerol from biodiesel production. nih.govresearchgate.net

The chain length of the produced fatty alcohols is influenced by the specificities of the enzymes involved in the fatty acid synthesis pathway and the subsequent reduction to alcohols. While much of the research has focused on the production of C12-C18 alcohols, the synthesis of very long-chain alcohols like this compound (C29) would require a deeper understanding and engineering of the enzymes responsible for chain elongation and termination. nih.govnih.gov

Table 1: Examples of Microbial Hosts and Conditions for Long-Chain Alcohol Production

| Microbial Host | Feedstock | Key Fermentation Parameters | Product (Chain Length) | Titer |

|---|---|---|---|---|

| Escherichia coli | Glucose | Co-expression of thioesterase, acyl-CoA synthase, and fatty acyl-CoA reductase | C12/C14 Alcohols | 598.6 mg/L nih.gov |

| Saccharomyces cerevisiae | Glucose | Bioreactor, complex media | Total Fatty Alcohols | 6.0 g/L nih.gov |

| Rhodosporidium toruloides | Sucrose | 7-L bioreactor | C16-C18 Alcohols | >8 g/L nih.gov |

| Yarrowia lipolytica | Glucose | Shake flask, minimal media | Total Fatty Alcohols | 166 ± 20 mg/L nih.gov |

| Lipomyces starkeyi | Glucose | Batch cultivation | C16/C18 Alcohols | 1.7 g/L researchgate.net |

Engineering Microbial Pathways for Alcohol Synthesis

The microbial synthesis of specific long-chain alcohols, such as this compound, necessitates targeted genetic modifications to engineer the host's metabolic pathways. This metabolic engineering approach focuses on redirecting the flow of carbon from central metabolism towards the desired alcohol product, enhancing precursor supply, and introducing heterologous enzymes to catalyze the final conversion steps. nih.gov

A cornerstone of engineering microbial pathways for alcohol synthesis is the introduction of a fatty acyl-CoA reductase (FAR) or a carboxylic acid reductase (CAR) enzyme. nih.govnih.gov These enzymes are typically not native to workhorse industrial microbes like E. coli and S. cerevisiae in the context of high-level fatty alcohol production. nih.gov FARs catalyze the reduction of fatty acyl-CoAs or fatty acyl-ACPs to their corresponding primary alcohols. nih.gov These enzymes can be sourced from a variety of organisms, including marine bacteria like Marinobacter aquaeolei and mammals like Mus musculus. nih.govresearchgate.net The choice of FAR is critical as different reductases exhibit varying specificities for the chain length of the fatty acyl substrate, which in turn determines the profile of the resulting fatty alcohols. nih.gov

To increase the production of long-chain alcohols, several metabolic engineering strategies are employed:

Enhancing Precursor Supply: The availability of fatty acyl-CoA precursors is often a limiting factor. To address this, genes involved in the upstream fatty acid biosynthesis pathway can be overexpressed. For example, the overexpression of acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis, can increase the pool of malonyl-CoA and drive more carbon into the pathway. nih.gov In E. coli, co-expressing a thioesterase and an acyl-CoA synthetase can effectively convert fatty acyl-ACPs to fatty acyl-CoAs, the preferred substrate for many FARs. glbrc.orgnih.gov

Blocking Competing Pathways: To maximize the carbon flux towards the desired alcohol, competing metabolic pathways that consume the fatty acyl-CoA precursors are often blocked or downregulated. A key target for deletion is the fatty acid degradation (β-oxidation) pathway. nih.gov By knocking out genes such as fadD in E. coli or POX1 in S. cerevisiae, which are essential for the initiation of β-oxidation, the degradation of fatty acyl-CoAs is prevented, making them more available for conversion to alcohols. nih.gov

Optimizing Enzyme Expression and Activity: The expression levels of the heterologous FAR and other pathway enzymes need to be carefully balanced to avoid the accumulation of toxic intermediates and to maximize product yield. This can be achieved through the use of promoters of varying strengths and by optimizing codon usage for the specific host organism. nih.gov Furthermore, protein engineering techniques can be applied to modify the substrate specificity or enhance the catalytic efficiency of enzymes like FARs to favor the production of a specific chain length, which would be a necessary step for the targeted synthesis of this compound.

Host Selection and Engineering: The choice of microbial chassis is also a critical aspect of pathway engineering. Oleaginous yeasts are attractive hosts due to their natural ability to produce and store large quantities of lipids. nrel.gov Engineering these organisms can involve not only the introduction of a FAR but also modifications to their lipid metabolism to channel storage lipids towards alcohol production. nih.gov For instance, deleting genes involved in the formation of triacylglycerols (storage lipids) can increase the availability of fatty acyl-CoAs for the FAR enzyme.

The successful implementation of these engineering strategies has led to significant improvements in the titers of long-chain fatty alcohols in various microbial systems. nih.gov While the synthesis of a very long-chain alcohol like this compound has not been explicitly reported, the principles and tools of metabolic engineering provide a clear roadmap for future research in this area.

Table 2: Key Enzymes and Genetic Targets in Engineered Microbial Alcohol Synthesis

| Enzyme/Protein | Gene(s) | Organism(s) of Origin | Function in Pathway | Engineering Strategy |

|---|---|---|---|---|

| Fatty Acyl-CoA Reductase (FAR) | maFAR, mFAR1 | Marinobacter aquaeolei, Mus musculus | Reduces fatty acyl-CoA to fatty alcohol. nih.govresearchgate.net | Heterologous expression. |

| Acetyl-CoA Carboxylase | accABCD, ACC1 | E. coli, S. cerevisiae | Catalyzes the first step of fatty acid synthesis. nih.gov | Overexpression to increase precursor supply. |

| Thioesterase | 'tesA, BTE | E. coli, Bellis perennis | Cleaves fatty acyl-ACP to free fatty acid. nih.gov | Co-expression with acyl-CoA synthetase. |

| Acyl-CoA Synthetase | fadD | E. coli | Activates free fatty acid to fatty acyl-CoA. glbrc.orgnih.gov | Overexpression to provide substrate for FAR. |

| Acyl-CoA Dehydrogenase | fadE | E. coli | First step of β-oxidation (degradation). nih.gov | Gene knockout to block competing pathway. |

| Peroxisomal Acyl-CoA Oxidase | POX1 | S. cerevisiae | First step of β-oxidation in yeast. nih.gov | Gene knockout to prevent precursor degradation. |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Dodecanol |

| 1-Tetradecanol |

| Acetic Acid |

| Acetyl-CoA |

| Butanol |

| C12/C14 Alcohols |

| C16/C18 Alcohols |

| Ethanol |

| Fatty Acyl-ACP |

| Fatty Acyl-CoA |

| Glucose |

| Glycerol |

| Hexadecanol |

| Malonyl-CoA |

| Octadecanol |

| Phenol |

| Pyruvate |

| Triacylglycerol |

Advanced Analytical Methodologies in 15 Nonacosanol Research

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for separating 15-nonacosanol from the complex mixture of lipids, such as other long-chain alcohols, alkanes, esters, and fatty acids, that constitute natural waxes.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of epicuticular waxes containing this compound. rsc.orgbioprotectionportal.com The process allows for the separation and identification of individual components within a complex wax mixture.

Research Findings: In plant studies, such as those on wheat (Triticum aestivum), cuticular waxes are extracted by immersing leaves or other plant parts in a non-polar solvent like chloroform (B151607) or hexane. acs.orgcolostate.edu For insect analysis, similar solvent extraction is used on the whole body or specific parts to isolate cuticular hydrocarbons. acgpubs.org

Since long-chain alcohols like this compound have low volatility, they are often derivatized before GC-MS analysis. A common procedure is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This process increases the volatility and thermal stability of the compound, leading to better chromatographic separation and sharper peaks.

The derivatized extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. acgpubs.org The column's stationary phase separates compounds based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer. There, it is bombarded with electrons (electron ionization), causing it to fragment into characteristic, charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This compound is identified by comparing its retention time and mass spectrum to that of an authentic standard or by interpretation of its fragmentation pattern. nih.gov Quantification is achieved by comparing the peak area of the compound to that of an internal standard added in a known concentration at the beginning of the extraction. acgpubs.org

Table 1: Typical GC-MS Parameters for Plant and Insect Wax Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Non-polar capillary column (e.g., DB-5, HP-5MS, ZB-5HT) | Separates compounds based on boiling point. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Injector Temperature | 280-320°C | Ensures rapid vaporization of the sample. |